molecular formula C21H24N2O3 B10999675 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide

Cat. No.: B10999675
M. Wt: 352.4 g/mol
InChI Key: QZKXSISUDQADEF-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide typically involves the reaction between tryptamine and a substituted phenylpropanoic acid derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C21H24N2O3/c1-25-19-8-4-3-6-16(19)10-11-21(24)22-13-15-23-14-12-17-18(23)7-5-9-20(17)26-2/h3-9,12,14H,10-11,13,15H2,1-2H3,(H,22,24)

InChI Key

QZKXSISUDQADEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCC(=O)NCCN2C=CC3=C2C=CC=C3OC

Origin of Product

United States

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